1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid
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Overview
Description
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid is a chemical compound with the molecular formula C13H15F2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of two fluorine atoms at the 3-position and a benzyl group at the 1-position makes this compound unique. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties .
Preparation Methods
The synthesis of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with commercially available piperidine derivatives.
Fluorination: Introduction of fluorine atoms at the 3-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Benzylation: The benzyl group is introduced at the 1-position using benzyl halides in the presence of a base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including neurological disorders.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Benzyl-3,3-difluoropiperidine-4-carboxylic acid can be compared with other similar compounds:
1-Benzylpiperidine-4-carboxylic acid: Lacks the fluorine atoms, which may result in different chemical and biological properties.
3,3-Difluoropiperidine-4-carboxylic acid:
1-Benzyl-3-fluoropiperidine-4-carboxylic acid: Contains only one fluorine atom, which may influence its stability and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15F2NO2 |
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Molecular Weight |
255.26 g/mol |
IUPAC Name |
1-benzyl-3,3-difluoropiperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15F2NO2/c14-13(15)9-16(7-6-11(13)12(17)18)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,18) |
InChI Key |
OFAYEFASYBFVIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1C(=O)O)(F)F)CC2=CC=CC=C2 |
Origin of Product |
United States |
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